molecular formula C13H18ClNO2 B296307 N-(butan-2-yl)-2-(3-chlorophenoxy)propanamide

N-(butan-2-yl)-2-(3-chlorophenoxy)propanamide

Cat. No. B296307
M. Wt: 255.74 g/mol
InChI Key: FXXHYTZSORQDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-2-(3-chlorophenoxy)propanamide, also known as Clorprenaline, is a beta-adrenergic agonist that has been used in scientific research for decades. It is a synthetic compound that has been shown to have a range of effects on the body, including bronchodilation and increased heart rate. In

Scientific Research Applications

N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has been used in scientific research for a variety of applications, including the study of asthma and other respiratory diseases, as well as the study of cardiovascular diseases. It has been shown to have bronchodilatory effects, which make it useful in the treatment of asthma and other respiratory diseases. It has also been shown to have positive effects on the cardiovascular system, including increasing heart rate and cardiac output.

Mechanism of Action

N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee acts as a beta-adrenergic agonist, which means that it stimulates the beta-adrenergic receptors in the body. This stimulation leads to the activation of the sympathetic nervous system, which results in increased heart rate, bronchodilation, and other effects. N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has a high affinity for beta-2 adrenergic receptors, which are primarily found in the lungs and bronchial tubes.
Biochemical and Physiological Effects:
N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and cardiac output, as well as cause bronchodilation and relaxation of smooth muscle. It also has effects on the metabolism, including increasing glucose uptake and glycogenolysis. N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has been shown to have a positive inotropic effect, which means that it increases the strength of the heart's contractions.

Advantages and Limitations for Lab Experiments

N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has several advantages for use in lab experiments. It is a well-studied compound that has been used in scientific research for many years. It has a known mechanism of action and has been shown to have reproducible effects. However, there are also limitations to its use in lab experiments. N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee has been shown to have some species-specific effects, which means that its effects may vary depending on the species being studied. Additionally, the effects of N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee may be influenced by other factors, such as age, sex, and health status.

Future Directions

There are several future directions for research on N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee. One area of research could be the development of new formulations of N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee for use in the treatment of respiratory diseases. Another area of research could be the study of the long-term effects of N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee on the cardiovascular system. Additionally, research could be conducted to better understand the species-specific effects of N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee and to identify any potential drug interactions or contraindications.

Synthesis Methods

N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee can be synthesized through a variety of methods, including the reaction of 3-chlorophenol with 2-amino-2-methyl-1-propanol to form an amine intermediate. This intermediate is then reacted with butyryl chloride to form N-(butan-2-yl)-2-(3-chlorophenoxy)propanamidee. Other methods of synthesis include the reaction of 3-chlorophenol with 2-amino-2-methyl-1-propanol in the presence of a catalyst, or the reaction of 3-chlorophenol with 2-butanone oxime followed by reduction with sodium borohydride.

properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

N-butan-2-yl-2-(3-chlorophenoxy)propanamide

InChI

InChI=1S/C13H18ClNO2/c1-4-9(2)15-13(16)10(3)17-12-7-5-6-11(14)8-12/h5-10H,4H2,1-3H3,(H,15,16)

InChI Key

FXXHYTZSORQDHF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C(C)OC1=CC(=CC=C1)Cl

Canonical SMILES

CCC(C)NC(=O)C(C)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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